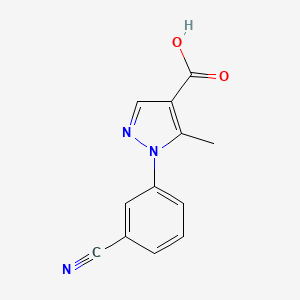
tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H18ClN3O2 . It has a molecular weight of 223.70 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride” are not fully detailed in the sources I found. The compound has a molecular weight of 223.70 .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. For instance, it has been used in the synthesis of α-aminated methyllithium via a DTBB-catalysed lithiation process, showcasing its role in functionalizing carbamates to derive substituted 1,2-diols, which are pivotal in the development of new chemical entities (Ortiz, Guijarro, & Yus, 1999). Additionally, its transformation into tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates highlights its utility as an N-(Boc) nitrone equivalent in organic synthesis, facilitating the generation of N-(Boc)hydroxylamines and demonstrating its versatility as a building block (Guinchard, Vallée, & Denis, 2005).
Contributions to Material Science
In the field of material science, the incorporation of tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride into polymers and other materials has been explored. A notable study describes the development of cascade biodegradable polymers based on alternating cyclization and elimination reactions. These polymers, linked by carbamate linkages and stabilized by a protective end-cap, undergo controlled degradation through a series of intramolecular reactions. This research highlights the potential of such compounds in creating medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1-amino-1-iminopropan-2-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(6(9)10)11-7(12)13-8(2,3)4;/h5H,1-4H3,(H3,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYSYDYQLVOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamimidoylethyl)carbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)
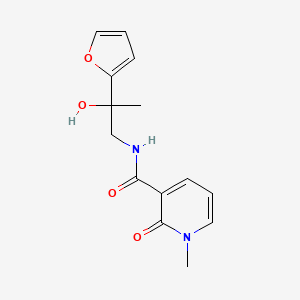

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
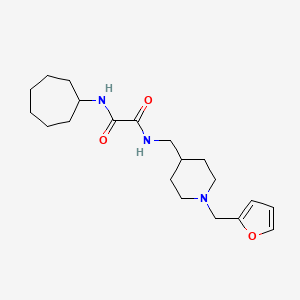
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

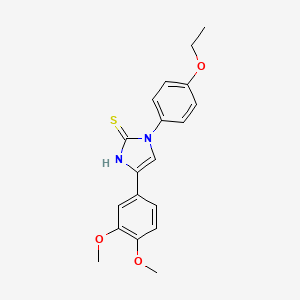
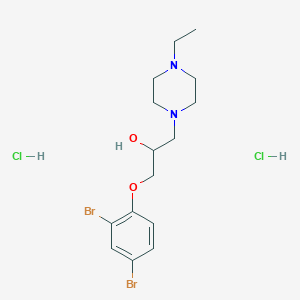
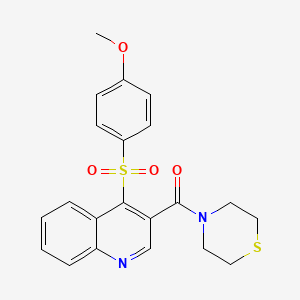
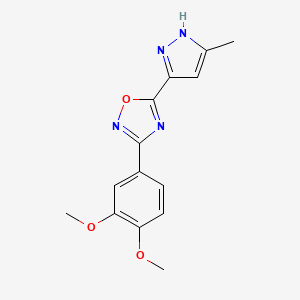
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)
